
Bendazol
Overview
Description
Bendazol (chemical name: 2-benzylbenzimidazole hydrochloride, molecular formula: C₁₄H₁₂N₂·HCl, molecular weight: 244.72) is a benzimidazole-derived compound with significant pharmacological applications . Structurally, it consists of a benzimidazole core (a fused benzene and imidazole ring) substituted with a benzyl group at the 2-position, which enhances its bioactivity and stability .
Preparation Methods
Traditional Condensation Methods
The foundational approach to Bendazol synthesis involves the condensation of o-phenylenediamine and phenylacetic acid . This method, detailed in multiple patents, proceeds via cyclodehydration under thermal conditions.
Solvent- and Catalyst-Free Synthesis
A landmark method (CN103113305B) eliminates solvents and catalysts, enhancing sustainability. The protocol involves:
- Mixing o-phenylenediamine and phenylacetic acid under nitrogen.
- Gradient heating:
- 80–100°C until melting (15–30 minutes).
- 140–160°C for 1–4 hours.
- 180–200°C for 1–4 hours.
- Cooling to 80–100°C, adding 80–95°C hot water , and filtering to isolate this compound.
This method achieves >90% yield by avoiding side reactions and simplifying purification. The absence of solvents reduces waste, aligning with green chemistry principles.
Acid-Catalyzed Condensation
Industrial-scale production (CN101891688A) employs concentrated hydrochloric acid (HCl) as a catalyst:
- Refluxing o-phenylenediamine and phenylacetic acid with HCl at 100–110°C for 2–4 hours.
- Neutralizing with sodium hydroxide (NaOH) to pH 7–8.
- Recrystallizing from ethanol-water mixtures .
This method shortens reaction time to 3–5 hours but requires acid handling and neutralization steps.
Advanced Catalytic Systems
Polymer-Supported Trifluoromethanesulfonic Acid
A 2013 study demonstrated using polyvinylpolypyrrolidone-trifluoromethanesulfonic acid (PVP-TfOH) for benzimidazole synthesis:
- Reacting o-phenylenediamine with benzaldehyde derivatives in ethanol at 80°C .
- Achieving 85–92% yield in 20–40 minutes.
While optimized for substituted benzimidazoles, this method highlights the potential for catalytic efficiency in this compound synthesis.
Industrial Production Techniques
Continuous Flow Reactor Design
Patent CN101891688A outlines an industrial protocol emphasizing scalability:
- Continuous nitrogen flow to prevent oxidation.
- Multi-stage heating to control exothermic reactions.
- In-line filtration for rapid purification.
Parameter | Value |
---|---|
Reaction Temperature | 100–200°C |
Reaction Time | 3–5 hours |
Yield | 88–92% |
Purity | >99% (HPLC) |
This method balances efficiency and product quality, making it suitable for pharmaceutical manufacturing.
Salt Formation and Purification
This compound is often administered as This compound hydrochloride for enhanced solubility. The salification process involves:
- Dissolving this compound in dilute hydrochloric acid (10–15% w/v).
- Stirring at 50–60°C for 1 hour.
- Cooling and crystallizing the hydrochloride salt.
Comparative Analysis of Methods
Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Solvent-Free | None | 180–200 | 4–8 | >90 |
Acid-Catalyzed | HCl | 100–110 | 3–5 | 88–92 |
PVP-TfOH | Polymer-supported acid | 80 | 0.3–0.7 | 85–92 |
The solvent-free method excels in environmental sustainability, while acid-catalyzed processes offer faster kinetics. Catalytic systems like PVP-TfOH show promise for specialized applications but require further validation for this compound.
Chemical Reactions Analysis
Types of Reactions: Bendazol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Parasitological Applications
Bendazol is primarily recognized for its effectiveness as an anthelmintic agent , targeting parasitic infections caused by helminths. Its mechanism involves the inhibition of tubulin polymerization, disrupting microtubule formation in parasitic cells, which ultimately leads to cell death.
Case Studies and Research Findings
- Efficacy Against Parasitic Worms : Studies have demonstrated that this compound effectively clears various parasitic infections, including those caused by tapeworms and roundworms. In vitro and in vivo experiments have shown significant parasite clearance rates when treated with this compound .
- Chagas Disease : Research indicates that this compound exhibits substantial activity against Trypanosoma cruzi, the causative agent of Chagas disease. Its application in treatment protocols has been explored, highlighting its potential as a therapeutic option .
Oncological Applications
Emerging research suggests that this compound may possess antitumor properties , making it a candidate for cancer treatment.
Research Insights
- Inhibition of Tumor Growth : Laboratory studies have indicated that this compound can inhibit the growth of various cancer cell lines. Its antimitotic properties disrupt cell division, leading to reduced tumor proliferation .
- Clinical Trials : While preliminary results are promising, further research is essential to establish its efficacy and safety in human clinical trials for cancer therapy .
Ophthalmological Applications
Recent studies have explored the use of this compound in treating myopia (nearsightedness).
Key Findings
- Inhibition of Myopia Progression : A study involving New Zealand white rabbits showed that topical application of this compound significantly inhibited the progression of form-deprivation myopia (FDM). The study measured refraction values and axial length changes, demonstrating statistically significant improvements in treated groups compared to controls .
- Mechanistic Insights : The compound was found to downregulate hypoxia-inducible factor 1-alpha (HIF-1α), suggesting a biochemical pathway through which this compound exerts its effects on ocular development .
Antiviral Potential
Emerging evidence points to this compound's potential as an antiviral agent.
Research Developments
- Inhibition of Viral Replication : Studies have reported that this compound can inhibit the replication of certain viruses, including human papillomavirus (HPV) and rotavirus. The mechanisms underlying these effects are still under investigation but suggest a novel avenue for antiviral therapies .
Mechanism of Action
Bendazol exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to the depletion of glycogen stores, impaired glucose uptake, and ultimately the death of the parasitic worm. The molecular targets include tubulin and associated proteins involved in microtubule dynamics .
Comparison with Similar Compounds
Bendazol belongs to the benzimidazole class, which includes compounds with diverse therapeutic roles. Below is a systematic comparison with structurally or functionally related analogs:
Pharmacological Comparison
Chemical and Structural Comparison
Functional Efficacy and Limitations
- This compound vs. Thiabendazole : While both derive from benzimidazole, this compound’s benzyl group favors cardiovascular activity, whereas thiabendazole’s thiazole moiety enhances antiparasitic efficacy .
- This compound vs. Benomyl: this compound’s cytokinin-like effects in plants (e.g., neem micropropagation) mirror benomyl’s action but with lower phytotoxicity at 50 mg/L .
- Regional Formulations : this compound’s composition varies; in Taiwan, it contains benzydamine (an anti-inflammatory), complicating direct comparisons .
Research Advancements
- Synthetic Efficiency : this compound’s optimized synthesis (82% yield) outperforms older methods, reducing production costs and environmental impact .
Biological Activity
Bendazol, a member of the benzimidazole family, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Overview of this compound
This compound (also known as Bendazole or Tromasedan) is primarily recognized for its role as an anthelmintic agent. Its structure allows it to interact with various biological systems, making it a subject of interest for research beyond its traditional uses.
This compound exerts its biological effects primarily through interactions with tubulin, a key component of the cytoskeleton in eukaryotic cells. This interaction disrupts microtubule formation, leading to various cellular responses:
- Inhibition of Cell Division : By binding to tubulin, this compound prevents the polymerization necessary for microtubule assembly, effectively halting cell division.
- Induction of Apoptosis : Studies have shown that this compound can induce programmed cell death in certain cancer cell lines by activating apoptotic pathways.
- Regulation of Nitric Oxide Synthase : In nephrogenic hypertension models, this compound has been found to enhance nitric oxide synthase activity, suggesting a role in vascular regulation and potential therapeutic benefits in hypertension management .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound across various studies:
Case Studies
- Cancer Treatment : A study evaluating the effects of fenbendazole on 5-fluorouracil-resistant colorectal cancer cells demonstrated that fenbendazole significantly induced apoptosis and cell cycle arrest. While this study focused on fenbendazole, its structural similarity to this compound suggests potential parallels in efficacy against resistant cancer types .
- Myopia Research : In an experimental study involving young rabbits, topical application of this compound was shown to inhibit form-deprivation myopia progression. This effect was linked to decreased accumulation of HIF-1α protein, suggesting a mechanism involving hypoxia response pathways .
Research Findings
Recent research highlights the potential repurposing of benzimidazole derivatives like this compound for cancer therapy due to their ability to target microtubules and induce apoptosis. The following points summarize significant findings:
- Anticancer Properties : Various benzimidazoles have demonstrated anticancer activity across multiple cell lines. For instance, mebendazole and albendazole have shown effectiveness in 80% of colorectal cancer cell lines tested .
- Mechanistic Insights : The mechanism by which these compounds exert their effects involves modulation of apoptotic pathways and cell cycle regulation, particularly through JNK activation and mitotic catastrophe induction .
- Potential in Hypertension : this compound's ability to enhance nitric oxide synthase activity suggests it may have applications beyond anthelmintic use, potentially benefiting conditions involving vascular dysregulation .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which Bendazol inhibits HIF-1α upregulation in myopia models?
this compound suppresses HIF-1α expression by enhancing nitric oxide (NO) synthase activity, which improves vascular oxygenation and reduces hypoxia-driven signaling. In form-deprivation myopia (FDM) models, this compound downregulates HIF-1α mRNA and protein levels in retinal and scleral tissues, thereby inhibiting axial elongation . Key methodological steps include:
- Animal models : Use rabbits or mice with induced FDM (e.g., occluder masks).
- Dosage : 1% this compound eye drops applied 4× daily.
- Outcome metrics : Measure axial length via A-scan ultrasonography and HIF-1α levels via Western blot/qPCR.
Q. How does this compound enhance NO synthase activity in renal tissues?
this compound activates endothelial NO synthase (eNOS) in renal glomeruli and collecting tubules, leading to vasodilation. Experimental protocols involve:
- In vitro assays : Isolated rat kidney tubules treated with this compound (10–100 µM).
- Measurement : Quantify NO production using Griess reagent or fluorescent probes .
Q. What experimental designs are effective for assessing this compound’s bioactivity in plant tissue culture?
- Media preparation : Use DKW basal medium with this compound concentrations ranging from 50–400 mg/L.
- Explant treatment : Immerse neem (Azadirachta indica) or bamboo (Bambusa textilis) explants for 1–30 days.
- Metrics : Track callus formation, shoot height, and root induction. ANOVA with Tukey’s post hoc test is recommended for analyzing dose-response effects .
II. Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s effects on plant tissue culture across species?
Contradictory results (e.g., toxicity in Eucalyptus grandis vs. efficacy in neem) arise from species-specific metabolic pathways. Methodological strategies include:
- Comparative studies : Test this compound on explants from taxonomically diverse species (e.g., Citrus, Orchidaceae).
- Hormonal interaction analysis : Measure cytokinin/auxin ratios post-treatment to identify species-dependent signaling .
- Protocol adjustment : Optimize autoclaving parameters to prevent degradation of this compound in media .
Q. What methodological considerations are crucial for optimizing this compound concentrations in vitro?
- Mechanical activation : Pre-treat this compound hydrochloride via ball milling to enhance solubility and bioactivity.
- Temperature control : Maintain cultures at 26–32°C to stabilize ligand-receptor interactions.
- Statistical validation : Use response surface methodology (RSM) to model dose-response curves .
Q. How does this compound’s inhibition of HIF-1α compare to selective HIF-2α inhibitors (e.g., TC-S 7009) in hypoxia models?
- Experimental design : Co-administer this compound (IC₅₀ for HIF-1α) and TC-S 7009 (Kd = 81 nM for HIF-2α) in hypoxic cell lines (e.g., HeLa).
- Analysis : Use chromatin immunoprecipitation (ChIP) to quantify promoter binding of HIF isoforms.
- Findings : this compound shows 3× selectivity for HIF-1α over HIF-2α, whereas TC-S 7009 targets HIF-2α exclusively .
Q. What role does sample preparation play in observed variations in this compound’s biological activity?
- Filtration artifacts : Submicron (0.22 µm) filtration disrupts water cluster structures, reducing bioactivity by 1.4×. Use unfiltered solutions for consistent results.
- Dispersion methods : Sonication or vortexing improves dissolution kinetics, lowering activation energy (Ea) by 2.3× in hydrochloride formulations .
Q. III. Data Contradiction Analysis
Q. Why do studies report conflicting results on this compound’s cytotoxicity in plant cultures?
Discrepancies stem from:
- Exposure duration : Short-term (7-day) treatments show no toxicity, but cumulative effects manifest in subcultures.
- Antioxidant supplementation : Studies omitting antioxidants (e.g., ascorbic acid) report oxidative callus browning, whereas others mitigate this via 0.1% PVP .
- Species sensitivity : Azadirachta indica tolerates ≤400 mg/L this compound, while Eucalyptus grandis exhibits 100% explant mortality at 50 mg/L .
Q. IV. Methodological Tables
Table 1. This compound’s Efficacy in Myopia Models
Model | Dosage | Outcome | Reference |
---|---|---|---|
Rabbit FDM | 1% eye drops | ↓ Axial length by 0.35 mm (p<0.001) | |
Mouse FDM | 0.5% topical | HIF-1α mRNA ↓ 40% (p=0.002) |
Table 2. Plant Tissue Culture Optimization
Species | This compound Dose | Callus Induction Rate | Protocol |
---|---|---|---|
Azadirachta indica | 50 mg/L | 85% ± 7% | 30-day exposure, DKW medium |
Bambusa textilis | 200 mg/L | 92% ± 5% | 7-day pulse treatment |
Properties
IUPAC Name |
2-benzyl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLQFZVCLXFFRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1212-48-2 (mono-hydrochloride) | |
Record name | Bendazol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80211157 | |
Record name | Bendazol [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643575 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
621-72-7 | |
Record name | Dibazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bendazol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bendazol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bendazol [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bendazol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.731 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENDAZOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26601THN1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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